molecular formula C26H28N2O3S B301278 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one

5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one

カタログ番号 B301278
分子量: 448.6 g/mol
InChIキー: JACQLCOQEXLMCM-GXVPZIMRSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one, also known as ATB-346, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ATB-346 is a derivative of the nonsteroidal anti-inflammatory drug (NSAID) naproxen, which has been widely used for the treatment of pain and inflammation. However, naproxen has been associated with gastrointestinal side effects, which limit its long-term use. ATB-346 is designed to overcome these limitations while retaining the anti-inflammatory and analgesic properties of naproxen.

作用機序

The mechanism of action of 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one is not fully understood. Future research should focus on elucidating the mechanism of action of the compound.
3. Other therapeutic applications: While 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one has shown promise for the treatment of pain and inflammation, there may be other therapeutic applications for the compound. Future research should focus on exploring other potential therapeutic applications of 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one.

実験室実験の利点と制限

5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one has a number of advantages and limitations for use in lab experiments. Some of the advantages include:
1. Well-established synthesis method: The synthesis method for 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one is well-established and reproducible, which makes it easy to obtain the compound for use in experiments.
2. Potent anti-inflammatory and analgesic properties: 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one has been shown to be more effective than naproxen in reducing inflammation and pain, which makes it a promising compound for use in experiments.
3. Reduced gastrointestinal damage: 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one is less damaging to the gastrointestinal tract than naproxen, which makes it a safer compound to use in experiments.
Some of the limitations of 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one for use in lab experiments include:
1. Limited research: While there have been a number of studies conducted on 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one, there is still a limited amount of research on the compound.
2. Cost: 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one is a relatively expensive compound, which may limit its use in experiments.

将来の方向性

There are a number of future directions for research on 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one. Some of these include:
1. Clinical trials: While there have been a number of preclinical studies conducted on 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one, there have been no clinical trials conducted to date. Future research should focus on conducting clinical trials to determine the safety and efficacy of the compound in humans.
2.

合成法

5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one is synthesized through a multistep process that involves the reaction of naproxen with various reagents. The synthesis process has been optimized to achieve high yields and purity of the final product. The details of the synthesis method are beyond the scope of this paper, but it is important to note that the process is well-established and reproducible.

科学的研究の応用

5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one has been the subject of extensive scientific research, with studies conducted to investigate its potential therapeutic applications. Some of the areas where 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one has shown promise include:
1. Pain and inflammation: 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one has been shown to be effective in reducing pain and inflammation in preclinical studies. It has been shown to be more effective than naproxen in reducing inflammation in animal models.
2. Gastrointestinal safety: 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one has been designed to reduce the gastrointestinal side effects of naproxen. Studies have shown that 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one is less damaging to the gastrointestinal tract than naproxen.
3. Cardiovascular safety: NSAIDs have been associated with an increased risk of cardiovascular events. However, studies have shown that 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one does not have the same cardiovascular risks as other NSAIDs.

特性

製品名

5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one

分子式

C26H28N2O3S

分子量

448.6 g/mol

IUPAC名

(5E)-3-cyclohexyl-5-[(4-hydroxy-3-methoxy-5-prop-2-enylphenyl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H28N2O3S/c1-3-10-19-15-18(16-22(31-2)24(19)29)17-23-25(30)28(21-13-8-5-9-14-21)26(32-23)27-20-11-6-4-7-12-20/h3-4,6-7,11-12,15-17,21,29H,1,5,8-10,13-14H2,2H3/b23-17+,27-26?

InChIキー

JACQLCOQEXLMCM-GXVPZIMRSA-N

異性体SMILES

COC1=CC(=CC(=C1O)CC=C)/C=C/2\C(=O)N(C(=NC3=CC=CC=C3)S2)C4CCCCC4

SMILES

COC1=CC(=CC(=C1O)CC=C)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)C4CCCCC4

正規SMILES

COC1=CC(=CC(=C1O)CC=C)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)C4CCCCC4

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。